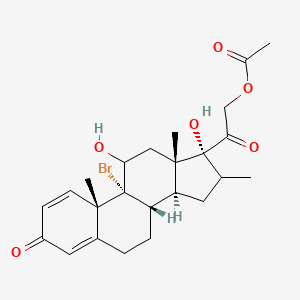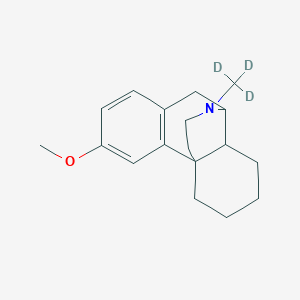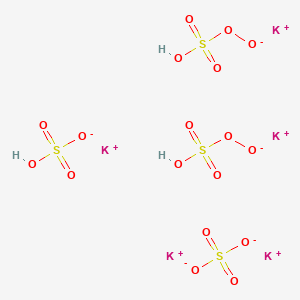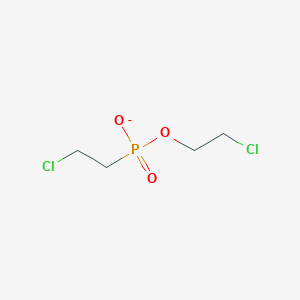
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar nickel complexes involves meticulous organic synthesis techniques. For instance, complexes such as Tetraphenylphosphonium Bis(2-thioxo-1,3-dithiole-4,5-dithiolato)-Nickelate and Tetra-n-propylammonium Bis(4,5-dithiolato-1,3-dithiole-2-thione) Nickel(III) have been synthesized through room temperature processes and characterized using various analytical methods including UV–Vis–NIR absorption spectrum and X-ray single crystal determination (Wang et al., 2011). These methodologies highlight the critical steps in preparing nickel dithiolene complexes with specific optical and structural characteristics.
Molecular Structure Analysis
The molecular structure of these complexes is determined using X-ray crystallography, revealing detailed geometric arrangements. For instance, the Butyltriphenylphosphonium Bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickelate(III) complex exhibits a nearly square-planar arrangement around the nickel atom, with the Ni—S bond length significantly shorter than in similar complexes, indicating a strong bond between nickel and sulfur atoms (Guo et al., 2006).
Chemical Reactions and Properties
Nickel dithiolene complexes are known for their engaging chemical reactions, including redox activities and coordination with various ligands. The electrochemical properties and strong near-IR absorption of nickel bisdithiolene complexes, for instance, are influenced by the electron density on the Ni(S2C2S2)2 core and the substitution patterns on the ligand, affecting their oxidation potentials and transition energy, respectively (Lee & Noh, 2000).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One significant application of nickel(III) complexes, closely related to the specified complex, lies in their third-order nonlinear optical properties. These complexes, owing to their special π-electron structures, exhibit large nonlinear optical properties, characterized by measurements such as saturable absorption and negative nonlinear refraction. The complex's ability to exhibit such properties makes it a potential candidate for applications in nonlinear optics, such as all-optical switching devices due to its large and fast third-order nonlinear optical (NLO) response (Guo et al., 2007).
Electrochemical and Near-IR Absorption Characteristics
Nickel bisdithiolene complexes have been synthesized and characterized, revealing that these complexes exhibit strong near-infrared (NIR) absorption. This characteristic suggests their utility as NIR dyes, with implications for absorbing lower energy in specific applications. The electrochemical properties of these complexes, including reversible redox peaks, also indicate their potential in electrochemical applications and devices (Lee & Noh, 2000).
Structural and Spectral Properties
The synthesis and characterization of various nickel(III) complexes, including those with specific substitutions, have demonstrated a range of structural diversities and spectral properties. These studies explore how modifications in the complex's structure can influence its NIR absorption bands, potentially allowing for tunable optical properties based on the choice of substituents. This adaptability underscores the complex's applicability in materials science, particularly in developing materials with specific optical characteristics (Madhu & Das, 2008).
Safety And Hazards
The search results do not provide specific safety and hazard information for this compound. It’s important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of this compound are not specified in the search results. It’s possible that this compound is still under research and its potential uses are yet to be discovered.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
Propiedades
Número CAS |
105029-70-7 |
|---|---|
Nombre del producto |
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX |
Fórmula molecular |
C22H36NiPS10 |
Peso molecular |
710.84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



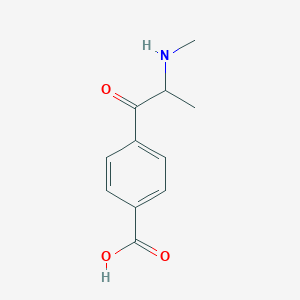
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
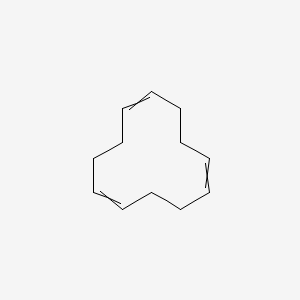
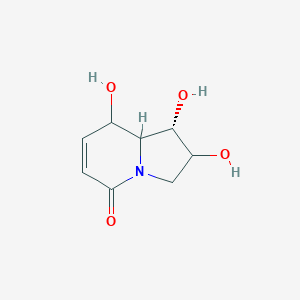
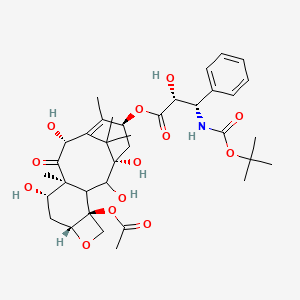
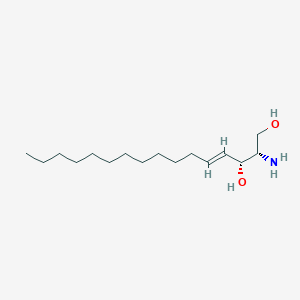
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
